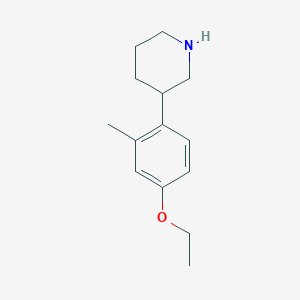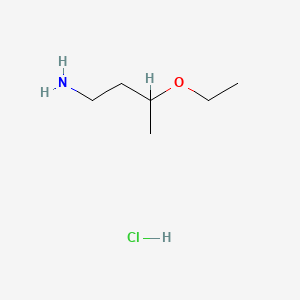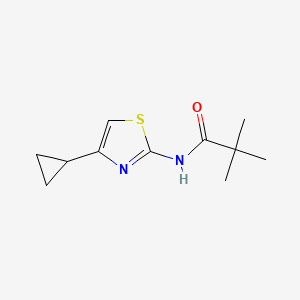
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol
Uniqueness
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C13H15F3O2 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
Clave InChI |
NJCCWPMEBMEEPU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





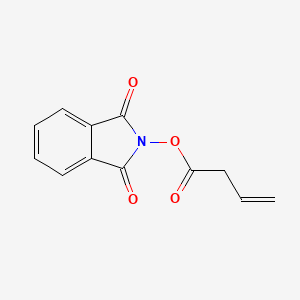

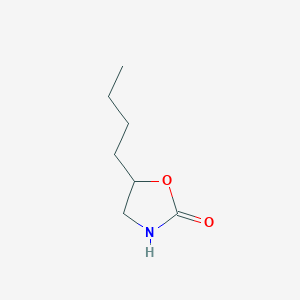
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
